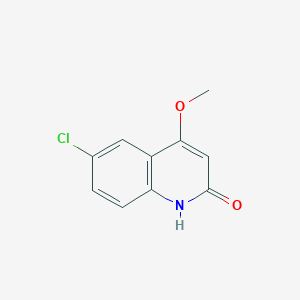
6-Chloro-4-methoxyquinolin-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methoxyquinolin-2-OL is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-4-methoxyquinolin-2-OL, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of precursors like 2-amino-4-methylphenol with methoxyacetaldehyde under acidic conditions (HCl or H₂SO₄) at elevated temperatures. Optimization involves adjusting catalysts (e.g., ionic liquids), solvent systems (polar aprotic solvents), and microwave-assisted protocols to improve yield (≥80%) and purity (HPLC >98%) .
- Key Parameters : Temperature (80–120°C), reaction time (6–12 hrs), and post-synthesis purification (recrystallization or column chromatography).
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : Compare chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 3.9 ppm for methoxy groups) with reference data .
- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 209.21) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure (e.g., CCDC entries) to validate substituent positions .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the compound’s biological activity (e.g., anticancer, antimicrobial)?
- In Vitro Assays :
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with derivatives (e.g., 8-chloro analogs) to assess substituent effects .
- Antimicrobial : Perform MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution methods .
- Mechanistic Studies : Probe ROS generation (DCFH-DA assay) or apoptosis markers (Annexin V/PI staining) to elucidate pathways .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Steps :
- Standardization : Use identical cell lines, culture conditions, and compound purity (≥95%).
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-methoxy-4-methylquinolin-2-ol) to identify substituent-driven trends .
- Validation : Replicate studies with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess charge transfer potential.
- Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for accuracy (±2.4 kcal/mol error) .
Q. How can solubility and stability challenges be mitigated in biological assays?
- Strategies :
- Solubility : Use co-solvents (DMSO ≤0.1%) or nanoformulations (liposomes) .
- Stability : Conduct pH-dependent degradation studies (pH 2–9) and optimize storage conditions (4°C, inert atmosphere) .
Q. Comparative Research Framework
Q. How does this compound compare to analogs in terms of bioactivity?
- Key Findings :
| Compound | Substituents | IC₅₀ (µM, MCF-7) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| 6-Chloro-4-methoxy | Cl (C6), OCH₃ (C4) | 12.5 | 8.2 |
| 8-Chloro-4-methoxy | Cl (C8), OCH₃ (C4) | 18.7 | 12.4 |
| 6-Methoxy-4-methyl | OCH₃ (C6), CH₃ (C4) | 25.3 | >20 |
- Insight : Chlorine at C6 enhances cytotoxicity, while methoxy at C4 improves solubility .
Q. Methodological Recommendations
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
6-chloro-4-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-5-10(13)12-8-3-2-6(11)4-7(8)9/h2-5H,1H3,(H,12,13) |
InChI 键 |
AOIYJHMTVMGIFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=O)NC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













